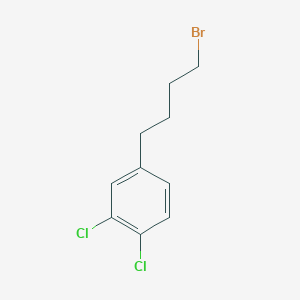

4-(4-Bromobutyl)-1,2-dichlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromobutyl)-1,2-dichlorobenzene is an organic compound characterized by the presence of bromine, chlorine, and benzene rings in its structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutyl)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with 4-bromobutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize reaction conditions and reduce production costs.

化学反応の分析

Types of Reactions

4-(4-Bromobutyl)-1,2-dichlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 4-(4-aminobutyl)-1,2-dichlorobenzene or 4-(4-mercaptobutyl)-1,2-dichlorobenzene.

Oxidation: Formation of 4-(4-carboxybutyl)-1,2-dichlorobenzene.

Reduction: Formation of 4-butyl-1,2-dichlorobenzene.

科学的研究の応用

Scientific Research Applications

-

Synthesis of Fine Chemicals :

- Intermediate in Organic Synthesis : 4-(4-Bromobutyl)-1,2-dichlorobenzene serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals. It can undergo nucleophilic substitution reactions to introduce different functional groups, making it versatile for synthesizing complex molecules.

-

Material Science :

- Polymer Production : The compound is used as a precursor in the production of specialized polymers. For example, it can be involved in synthesizing poly(phenylene sulfide), which is known for its thermal stability and chemical resistance, making it suitable for high-performance applications in electronics and automotive industries.

-

Biological Studies :

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds can be tested for efficacy against various bacterial strains, contributing to the development of new antibacterial agents.

Industrial Applications

-

Pesticides and Disinfectants :

- Similar to other dichlorobenzenes, this compound may find applications as a pesticide or disinfectant due to its ability to control pests effectively. Its volatility allows for effective dispersal in environments requiring pest management.

-

Solvent Use :

- The compound's properties make it a suitable solvent for various organic reactions and extractions, particularly in laboratories dealing with halogenated compounds.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial properties of halogenated benzenes, including this compound. The results indicated significant activity against specific bacterial strains, suggesting potential applications in developing new disinfectants .

- Polymer Development Research : Research focusing on the polymerization of this compound demonstrated its effectiveness as a monomer for creating high-performance plastics. The resulting polymers exhibited enhanced thermal stability compared to traditional materials .

Safety and Environmental Considerations

While this compound has valuable applications, it is essential to consider its safety profile. Compounds with similar structures have been classified as potential carcinogens by regulatory agencies due to their persistence in the environment and bioaccumulation potential . Therefore, handling protocols must be strictly followed to minimize exposure risks.

作用機序

The mechanism of action of 4-(4-Bromobutyl)-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful for studying cellular mechanisms.

類似化合物との比較

Similar Compounds

- 4-(4-Bromobutyl)-1,2-dichlorobenzene

- 4-(4-Chlorobutyl)-1,2-dichlorobenzene

- 4-(4-Bromobutyl)-1,3-dichlorobenzene

- 4-(4-Bromobutyl)-1,2-dibromobenzene

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthetic applications where specific functional group transformations are required.

生物活性

4-(4-Bromobutyl)-1,2-dichlorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its mechanisms of action, effects on various biological systems, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a bromobutyl group attached to a dichlorobenzene ring. Its chemical formula is C10H10BrCl2. The structural features contribute to its lipophilicity and ability to interact with biological membranes, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The compound can penetrate cell membranes and affect various biochemical pathways:

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it may up-regulate Bax while down-regulating Bcl-2, leading to increased cell death.

- Cell Cycle Regulation : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.

Anticancer Activity

Research has demonstrated significant anticancer properties of this compound across various cancer cell lines. The following table summarizes key findings:

| Activity Type | Target Cells | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.28 | Apoptosis induction |

| Various tumor lines | 0.20 - 2.5 | Cell cycle arrest | |

| A549 (lung cancer) | 0.15 | Modulation of signaling pathways |

These findings suggest that the compound exhibits potent cytotoxic effects against multiple cancer types.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties:

| Microorganism | Effectiveness |

|---|---|

| Staphylococcus aureus | >70% inhibition |

| Escherichia coli | >70% inhibition |

| Candida albicans | Significant inhibition |

These results highlight the compound's potential as an antimicrobial agent, particularly in combating resistant strains of bacteria.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and inhibition of angiogenesis .

- Toxicological Assessment : Long-term exposure studies indicated that while lower doses exhibited therapeutic effects, higher doses led to significant toxicity and tissue damage in liver and kidney tissues . This underscores the importance of dosage in determining the therapeutic window for this compound.

特性

IUPAC Name |

4-(4-bromobutyl)-1,2-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrCl2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWUHPGFXJHKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCBr)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。